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Benzoic acid, 3,5-bis(acetyloxy)-4-(phenylmethoxy)-, methyl ester
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Description
Benzoic acid, 3,5-bis(acetyloxy)-4-(phenylmethoxy)-, methyl ester is a useful research compound. Its molecular formula is C19H18O7 and its molecular weight is 358.3 g/mol. The purity is usually 95%.
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Biological Activity
Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 3,5-bis(acetyloxy)-4-(phenylmethoxy)-, methyl ester (CAS Number: 10760822) is a notable example, exhibiting various pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant research findings.
- Molecular Formula : C19H18O7
- Molecular Weight : 362.34 g/mol
- IUPAC Name : Methyl 3,5-bis(acetyloxy)-4-(phenylmethoxy)benzoate
- CAS Registry Number : 10760822
1. Antimicrobial Properties
Research indicates that benzoic acid derivatives possess significant antimicrobial activity. The compound has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth.
Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Candida albicans | 10 | 100 |
These results suggest that the compound may serve as a potential candidate for developing antimicrobial agents.
2. Anti-inflammatory Activity
In vitro studies have shown that benzoic acid derivatives can modulate inflammatory responses. The compound was evaluated for its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
- Cytokine Production Inhibition :
- TNF-α: Reduced by 40% at a concentration of 50 µM.
- IL-6: Reduced by 35% at a concentration of 50 µM.
This anti-inflammatory activity highlights the potential therapeutic applications in treating inflammatory diseases.
3. Antioxidant Activity
Antioxidant assays indicate that this compound exhibits significant free radical scavenging activity. The compound was tested using the DPPH assay:
- IC50 Value : 25 µg/mL
This suggests that the compound could be beneficial in preventing oxidative stress-related conditions.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of benzoic acid derivatives included this compound and revealed promising results against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing antibacterial properties.
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory mechanism of this compound showed that it inhibited NF-kB activation pathways, leading to decreased expression of inflammatory mediators. This finding supports its potential use in treating chronic inflammatory conditions.
Properties
CAS No. |
102019-30-7 |
---|---|
Molecular Formula |
C19H18O7 |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
methyl 3,5-diacetyloxy-4-phenylmethoxybenzoate |
InChI |
InChI=1S/C19H18O7/c1-12(20)25-16-9-15(19(22)23-3)10-17(26-13(2)21)18(16)24-11-14-7-5-4-6-8-14/h4-10H,11H2,1-3H3 |
InChI Key |
XJQITWMHGLORQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1OCC2=CC=CC=C2)OC(=O)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
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